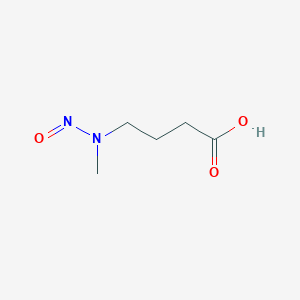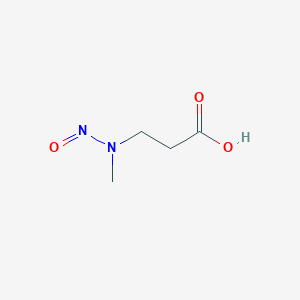
2-Aminoacetamidine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoacetamidine dihydrobromide is a chemical compound with the molecular formula C2H9Br2N3 and a molecular weight of 234.92 g/mol . It is a pale yellow crystalline solid that is slightly soluble in water and dimethyl sulfoxide (DMSO) . This compound is known for its use in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminoacetamidine dihydrobromide can be synthesized through the reaction of glycine amidine dihydrobromide with butanedione in the presence of sodium acetate and sodium hydroxide . The reaction is typically carried out in a methanol-water mixture at low temperatures, followed by extraction and purification steps.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process includes careful control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminoacetamidine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino and amidine groups.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions:
Sodium acetate and sodium hydroxide: Used in the synthesis of this compound.
Methanol and water: Common solvents for the reactions involving this compound.
Major Products:
2-Amino-5-(4-(2-(N-benzyloxycarbonylamino)ethoxy)phenyl)pyradine: A product formed using this compound in synthesis.
Applications De Recherche Scientifique
2-Aminoacetamidine dihydrobromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-aminoacetamidine dihydrobromide involves its interaction with specific molecular targets, such as the muscarinic M1 receptor . As a partial agonist, it binds to the receptor and modulates its activity, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 2-Aminoacetamidine hydrochloride
- 2-Amino-4-methylbenzothiazole
- 2-Amino-6-methylbenzothiazole
Comparison: 2-Aminoacetamidine dihydrobromide is unique due to its specific interaction with the muscarinic M1 receptor, which distinguishes it from other similar compounds . Its chemical structure and reactivity also make it a valuable compound in synthetic chemistry and biological research.
Propriétés
Numéro CAS |
69816-37-1 |
|---|---|
Formule moléculaire |
C2H8BrN3 |
Poids moléculaire |
154.01 g/mol |
Nom IUPAC |
2-aminoethanimidamide;hydrobromide |
InChI |
InChI=1S/C2H7N3.BrH/c3-1-2(4)5;/h1,3H2,(H3,4,5);1H |
Clé InChI |
CVJBACMWXLPWDJ-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)N.Br.Br |
SMILES isomérique |
C(C(=N)[NH3+])[NH3+].[Br-].[Br-] |
SMILES canonique |
C(C(=N)N)N.Br |
Pictogrammes |
Irritant |
Synonymes |
2-Amino-ethanimidamide Dihydrobromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)


![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)










